molecular formula C17H15N5O4 B15105543 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B15105543
M. Wt: 353.33 g/mol
InChI Key: GJGBQBCJVZUMMX-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a tetrazole ring, a benzodioxine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The benzodioxine moiety is then introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the tetrazole and benzodioxine intermediates under specific conditions to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of microwave-assisted reactions to speed up the process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would yield an amine derivative .

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help manage conditions like gout by reducing uric acid levels in the body.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H15N5O4/c1-24-13-7-6-11(8-12(13)22-10-18-20-21-22)19-17(23)16-9-25-14-4-2-3-5-15(14)26-16/h2-8,10,16H,9H2,1H3,(H,19,23)

InChI Key

GJGBQBCJVZUMMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)N4C=NN=N4

Origin of Product

United States

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